5-ethyl-1-methyl-1H-pyrazol-4-amine
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Overview
Description
5-ethyl-1-methyl-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of ethyl hydrazine with 1-methyl-3-oxobutane under acidic conditions can yield the desired pyrazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-ethyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 5-ethyl-1-methyl-1H-pyrazol-4-amine serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: It can be modified to produce bioactive molecules with antimicrobial, antifungal, or anticancer properties .
Industry: In the material science industry, this compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 5-ethyl-1-methyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amino group in the pyrazole ring can form hydrogen bonds with target proteins, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 1-ethyl-5-methyl-1H-pyrazol-3-amine
- 4-methyl-1-propyl-1H-pyrazol-5-amine
- 1-butyl-4-methyl-1H-pyrazol-5-amine
Comparison: Compared to these similar compounds, 5-ethyl-1-methyl-1H-pyrazol-4-amine has unique structural features that may influence its reactivity and biological activity. The position of the ethyl and methyl groups on the pyrazole ring can affect the compound’s electronic properties and steric interactions, making it a valuable scaffold for designing new molecules with specific functions .
Properties
Molecular Formula |
C6H11N3 |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5-ethyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-3-6-5(7)4-8-9(6)2/h4H,3,7H2,1-2H3 |
InChI Key |
LTBJIMCRWXQMMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1C)N |
Origin of Product |
United States |
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